(S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid
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Overview
Description
(S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a fluoromethoxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the piperidine ring, a ketone group at the 4-position, and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ketone Group: The ketone group at the 4-position can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Fmoc Protection: The Fmoc group is introduced by reacting the piperidine derivative with Fmoc chloride in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group at the 2-position can be introduced through carboxylation reactions using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The Fmoc group can be removed through nucleophilic substitution reactions using bases such as piperidine or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Piperidine, ammonia, or other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Deprotected piperidine derivatives.
Scientific Research Applications
(S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid depends on its specific application. In peptide synthesis, the Fmoc group serves as a protecting group for the amino group, preventing unwanted reactions during the synthesis process. The compound can be selectively deprotected under mild conditions, allowing for the sequential addition of amino acids to form peptides.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Boc-4-oxopiperidine-2-carboxylic acid: Similar structure but with a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.
(S)-1-Cbz-4-oxopiperidine-2-carboxylic acid: Similar structure but with a benzyloxycarbonyl (Cbz) protecting group instead of Fmoc.
Uniqueness
(S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid is unique due to the presence of the Fmoc protecting group, which offers advantages such as ease of removal under mild conditions and compatibility with a wide range of synthetic reactions. This makes it particularly valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Properties
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxopiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c23-13-9-10-22(19(11-13)20(24)25)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-12H2,(H,24,25)/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAHCGORXONSSM-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CC1=O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H](CC1=O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221793-43-6 |
Source
|
Record name | (S)-1-FMOC-4-OXOPIPERIDINE-2-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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